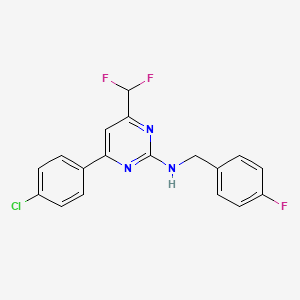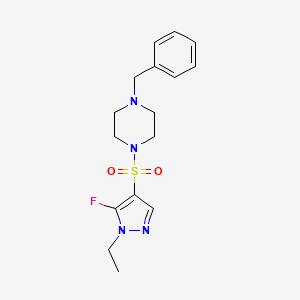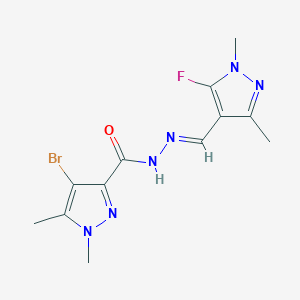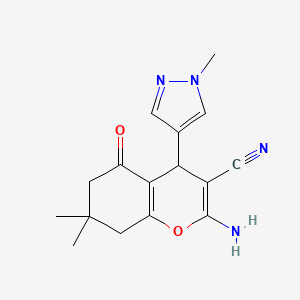![molecular formula C20H15ClN2O5 B10918869 4-chloro-3-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10918869.png)
4-chloro-3-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid is a complex organic compound that features a combination of aromatic rings, a furan ring, and various functional groups
Preparation Methods
The synthesis of 4-chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid involves multiple steps, typically starting with the preparation of the furan ring and the benzoic acid derivative. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazone group: This involves the reaction of the furan derivative with 4-methoxybenzoyl hydrazine under controlled conditions to form the hydrazone linkage.
Chlorination and carboxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-Chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the hydrazone group to hydrazine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group is particularly important for its binding affinity to certain proteins, which can modulate their activity and lead to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid include other hydrazone derivatives and furan-containing compounds. Compared to these compounds, 4-chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
4-Chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid derivatives: These compounds have variations in the substituents on the aromatic rings or the furan ring.
Other hydrazone derivatives: Compounds with different hydrazone linkages and aromatic systems.
This uniqueness makes 4-chloro-3-(5-{[(E)-2-(4-methoxybenzoyl)hydrazono]methyl}-2-furyl)benzoic acid a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H15ClN2O5 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
4-chloro-3-[5-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H15ClN2O5/c1-27-14-5-2-12(3-6-14)19(24)23-22-11-15-7-9-18(28-15)16-10-13(20(25)26)4-8-17(16)21/h2-11H,1H3,(H,23,24)(H,25,26)/b22-11+ |
InChI Key |
WRQUOMKLKQQNQF-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918801.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10918804.png)
![N-(5-bromopyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10918811.png)
![1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918813.png)

![1-Benzyl-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine](/img/structure/B10918831.png)
![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10918836.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B10918845.png)

![3-cyclopropyl-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10918855.png)
![6-(4-fluorophenyl)-3-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918873.png)

